
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound is known for its ability to intercalate into DNA, making it a valuable candidate for anti-cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- typically involves the cyclization of 2-arylamino benzoic acids through the Ullmann condensation reaction. This reaction is followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the acridine ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield acridine-9-carboxylic acid derivatives, while reduction reactions may produce reduced acridine derivatives with altered functional groups .
科学的研究の応用
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its ability to intercalate into DNA, making it a valuable tool for understanding DNA interactions and mechanisms.
Industry: It has applications in the development of dyes and pigments due to its chromophoric properties.
作用機序
The primary mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets DNA and related enzymes, leading to cytotoxic effects in cancer cells .
類似化合物との比較
Similar Compounds
Acridine carboxamide: Another acridine derivative known for its anti-cancer properties.
Tacrine: Used in the treatment of Alzheimer’s disease, known for its acetylcholinesterase inhibition.
Acriflavine: An acridine derivative used as an antiseptic and for its anti-cancer properties.
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and potential anti-cancer activity. Its tetrahydro structure provides additional stability and specificity in its interactions with DNA compared to other acridine derivatives .
特性
CAS番号 |
113106-28-8 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18) |
InChIキー |
FNJPDRIZWPQVBT-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


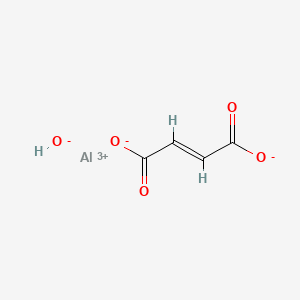
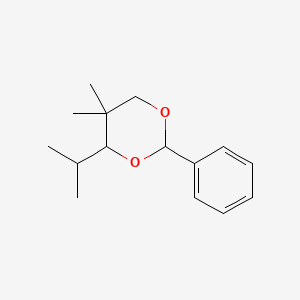

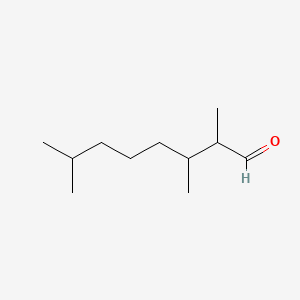
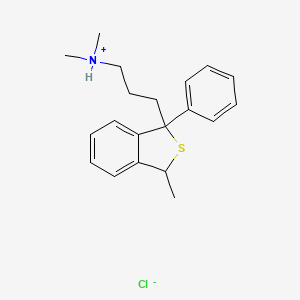
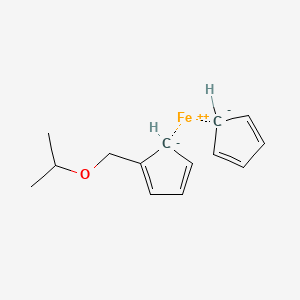

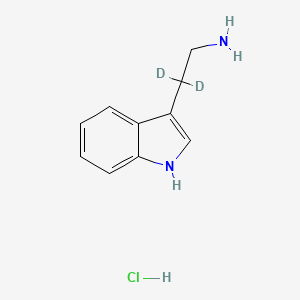
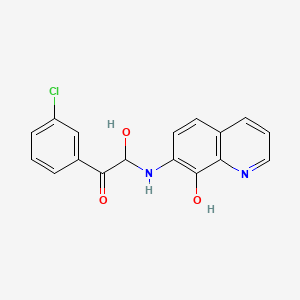
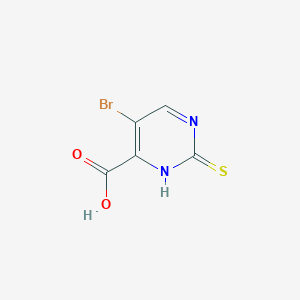
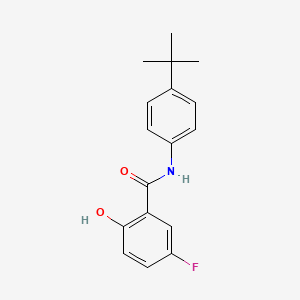
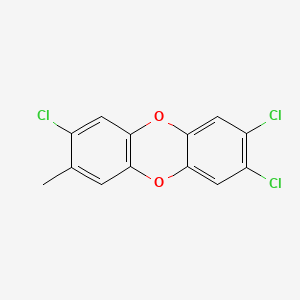
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
